2-Imidazolidone hemihydrate

Descripción general

Descripción

2-Imidazolidone hemihydrate is a useful research compound. Its molecular formula is C6H14N4O3 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It’s known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using certain promoters and activators . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

The compound is known to be involved in various synthetic routes, indicating its potential role in multiple biochemical processes .

Pharmacokinetics

It has a melting point of 58 °C, a boiling point of 335.5 °C, and a density of 1.3 g/cm3 at 20 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Imidazolidone Hemihydrate. For instance, the compound’s reactivity may be affected by temperature, as suggested by its known physical properties . .

Actividad Biológica

2-Imidazolidone hemihydrate, also known as 2-imidazolidinone hemihydrate, is a compound with significant biological activity. This article explores its properties, applications, and research findings related to its biological effects.

- Chemical Formula : C₆H₁₄N₄O₃

- CAS Number : 121325-67-5

- Molecular Weight : 190.20 g/mol

- Melting Point : 55°C

- Solubility : Soluble in water .

Applications

This compound serves multiple purposes, including:

- Formaldehyde Scavenger : It is utilized for the removal of formaldehyde in various materials such as leather, rubber, and textile coatings .

- Pharmaceutical Intermediate : It acts as a raw material for synthesizing active pharmaceutical ingredients, notably azlocillin sodium .

Antimicrobial Properties

Research indicates that derivatives of imidazolidinones exhibit notable antimicrobial activities. A study synthesized various substituted imidazolidinone derivatives and evaluated their antibacterial and antifungal properties. The results showed that certain derivatives had significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Derivative A | Effective | Moderate |

| Derivative B | Highly Effective | Effective |

| Derivative C | Moderate | Low |

This table summarizes the biological activity of selected imidazolidinone derivatives.

Toxicological Profile

The toxicological properties of this compound have been investigated, revealing that it is not mutagenic in the Ames test. However, comprehensive studies on reproductive and developmental effects are lacking . The compound is classified as having low toxicity but requires caution during handling due to potential irritative effects .

Case Studies

- Synthesis and Evaluation : In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of new imidazolidinone derivatives and evaluated their biological activities. The findings demonstrated that some compounds exhibited promising antibacterial properties, indicating potential for pharmaceutical applications .

- In Vivo Studies : Another investigation focused on the circulatory activity of imidazolidinone derivatives administered to normotensive Wistar rats. The results suggested potential cardiovascular benefits, warranting further exploration into their pharmacological applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

2-Imidazolidone hemihydrate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably:

- Antibiotics : It is utilized in the production of antibiotics such as Mezlocillin and Azlocillin, which are critical in treating bacterial infections .

- Anti-Schistosomiasis Drugs : The compound is used as a precursor in the synthesis of medications targeting schistosomiasis .

Case Study : Research indicates that this compound can enhance the efficacy of certain antibiotics by improving their stability and bioavailability in pharmaceutical formulations.

Textile Industry

In textiles, this compound is primarily employed for its formaldehyde scavenging properties:

- Anti-Crease Agent : It helps reduce wrinkles in fabric by acting as an anti-crease agent .

- Formaldehyde Removal : The compound is used in formulations designed to eliminate formaldehyde from textile coatings, thus improving fabric safety and comfort .

| Application | Description |

|---|---|

| Anti-Crease Agent | Reduces wrinkles in textiles |

| Formaldehyde Scavenger | Removes formaldehyde from textile coatings |

Environmental Applications

This compound is recognized for its role in environmental management:

- Formaldehyde Remover : It is used in high-performance detergents aimed at removing formaldehyde from various materials, including leather and rubber .

Case Study : A study demonstrated that incorporating this compound into cleaning agents significantly reduced indoor formaldehyde levels, contributing to better air quality.

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound acts as a release control agent:

Propiedades

IUPAC Name |

imidazolidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRJGGOOWATRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

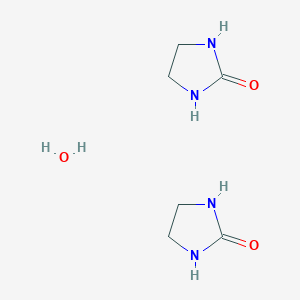

C1CNC(=O)N1.C1CNC(=O)N1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121325-67-5 | |

| Record name | 121325-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Imidazolidone Hemihydrate in the modification of adsorption resins?

A1: In the study, this compound was used as a chemical modifier to create a novel adsorption resin (named FJ-2). While the exact mechanism of modification wasn't detailed in the abstract, it's stated that this modification, alongside others, resulted in the resin having "predominant micropores/mesopores, [and] moderate specific surface area" []. These properties are desirable for enhancing the adsorption capacity of the resin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.